N-(3-Hydroxyphenyl)-3,5-dinitrobenzamide
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Overview
Description
N-(3-Hydroxyphenyl)-3,5-dinitrobenzamide is an organic compound characterized by the presence of a hydroxyphenyl group and a dinitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxyphenyl)-3,5-dinitrobenzamide typically involves the nitration of 3-hydroxyaniline followed by acylation. The nitration process introduces nitro groups into the aromatic ring, which is then followed by the acylation of the resulting dinitroaniline with benzoyl chloride under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and acylation processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxyphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(3-Hydroxyphenyl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Hydroxyphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the dinitrobenzamide moiety can undergo redox reactions that may influence cellular processes. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(3-Hydroxyphenyl)benzamide: Lacks the nitro groups, resulting in different chemical and biological properties.
3,5-Dinitrobenzamide:
N-(4-Hydroxyphenyl)-3,5-dinitrobenzamide: Similar structure but with the hydroxy group in a different position, leading to variations in its chemical behavior and biological activity.
Uniqueness
N-(3-Hydroxyphenyl)-3,5-dinitrobenzamide is unique due to the combination of its hydroxyphenyl and dinitrobenzamide groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O6/c17-12-3-1-2-9(6-12)14-13(18)8-4-10(15(19)20)7-11(5-8)16(21)22/h1-7,17H,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETISRHWFQFAHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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